molecular formula C15H21NO4S B6761794 N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide

Cat. No.: B6761794
M. Wt: 311.4 g/mol
InChI Key: PXURNYUEJXBACC-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core, a hydroxy group, and a dioxothianyl moiety

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-3-2-4-13(14(11)17)15(18)16-8-5-12-6-9-21(19,20)10-7-12/h2-4,12,17H,5-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXURNYUEJXBACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC2CCS(=O)(=O)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxy-3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dioxothianyl Moiety: The dioxothianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the benzamide intermediate.

    Final Assembly: The final step involves the coupling of the dioxothianyl intermediate with the benzamide core under specific reaction conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines or alcohols.

    Substitution: The dioxothianyl moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide core may produce an amine.

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide can be compared with other similar compounds, such as:

    N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide: This compound has a similar structure but with a methylamino group instead of a hydroxy group, which may result in different chemical properties and biological activities.

    N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxybenzamide: This compound lacks the methyl group on the benzamide core, which could affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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